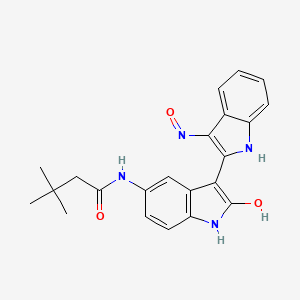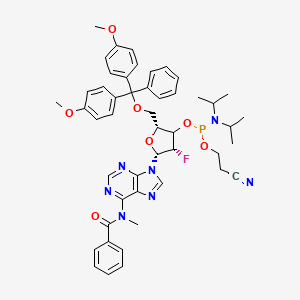
T-1-Doca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-1-Doca is a novel derivative of theobromine, designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T-1-Doca begins with the natural alkaloid theobromine. Theobromine undergoes a series of chemical reactions to form the di-ortho-chloro acetamide derivative, this compound. The specific synthetic route involves:
Chlorination: Theobromine is chlorinated to introduce chlorine atoms at the ortho positions.
Acetamidation: The chlorinated theobromine is then reacted with acetamide to form the di-ortho-chloro acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination and acetamidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
T-1-Doca undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and applications.
Aplicaciones Científicas De Investigación
T-1-Doca has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the effects of structural modifications on EGFR inhibition.
Biology: It serves as a tool for investigating the molecular mechanisms of apoptosis and EGFR signaling pathways.
Medicine: this compound is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents
Mecanismo De Acción
T-1-Doca exerts its effects by inhibiting the Epidermal Growth Factor Receptor (EGFR). The compound binds to both wild-type and mutant forms of EGFR, preventing the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets involved include the EGFR itself and downstream effectors such as BAX, Caspase 3, and Caspase 9 .
Comparación Con Compuestos Similares
Similar Compounds
Erlotinib: Another EGFR inhibitor used in cancer treatment.
Gefitinib: A similar compound that targets EGFR and is used in non-small cell lung cancer treatment.
Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity against EGFR family members.
Uniqueness of T-1-Doca
This compound is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for both wild-type and mutant forms of EGFR. This makes it a promising candidate for overcoming resistance to other EGFR inhibitors and providing a more effective treatment option for certain types of cancer .
Propiedades
Fórmula molecular |
C15H13Cl2N5O3 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetamide |
InChI |
InChI=1S/C15H13Cl2N5O3/c1-20-7-18-13-12(20)14(24)22(15(25)21(13)2)6-10(23)19-11-8(16)4-3-5-9(11)17/h3-5,7H,6H2,1-2H3,(H,19,23) |
Clave InChI |
ZMAWEIFROZCBJY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)




![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)


